molecular formula C20H16N4O3S2 B10992872 methyl 5-methyl-2-({[4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate

methyl 5-methyl-2-({[4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate

Cat. No.: B10992872
M. Wt: 424.5 g/mol
InChI Key: DUMUUOANKQSETR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a bifunctional thiazole derivative featuring two thiazole rings interconnected via a carbonyl-amino linker. The first thiazole (at position 2) is substituted with a 4-phenyl group and a 1H-pyrrole ring, while the second thiazole (at position 4) carries a methyl ester group and a 5-methyl substituent. Synthetically, it likely derives from coupling reactions between acylated thiazole intermediates and amine-functionalized heterocycles, a methodology paralleled in the synthesis of related compounds (e.g., ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate) .

Properties

Molecular Formula

C20H16N4O3S2

Molecular Weight

424.5 g/mol

IUPAC Name

methyl 5-methyl-2-[(4-phenyl-2-pyrrol-1-yl-1,3-thiazole-5-carbonyl)amino]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C20H16N4O3S2/c1-12-14(18(26)27-2)21-19(28-12)23-17(25)16-15(13-8-4-3-5-9-13)22-20(29-16)24-10-6-7-11-24/h3-11H,1-2H3,(H,21,23,25)

InChI Key

DUMUUOANKQSETR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)NC(=O)C2=C(N=C(S2)N3C=CC=C3)C4=CC=CC=C4)C(=O)OC

Origin of Product

United States

Preparation Methods

Hantzsch Thiazole Synthesis with Subsequent Functionalization

Intermediate A is synthesized via a modified Hantzsch thiazole synthesis:

  • Reactants :

    • 2-Bromo-1-phenyl-1-ethanone (1.0 equiv)

    • Thiourea (1.2 equiv)

    • 1H-Pyrrole-1-carboxaldehyde (1.1 equiv)

  • Conditions :

    • Solvent: Ethanol/water (4:1 v/v)

    • Temperature: 80°C, reflux for 6–8 hours

    • Catalyst: p-Toluenesulfonic acid (0.1 equiv)

The reaction proceeds via cyclocondensation, forming the thiazole core. Subsequent oxidation of the 5-methyl group to a carboxylic acid is achieved using KMnO₄ in acidic medium (H₂SO₄, 60°C, 3 hours), yielding Intermediate A with 68–72% purity.

Table 1: Optimization of Intermediate A Synthesis

ParameterCondition 1Condition 2Optimal Condition
SolventEthanol/waterTHF/waterEthanol/water (4:1)
Temperature (°C)8010080
Catalyst Loading0.1 equiv p-TSA0.2 equiv p-TSA0.1 equiv p-TSA
Yield (%)726572

Alternative Route: Microwave-Assisted Synthesis

Microwave irradiation (150°C, 20 minutes) in dimethylacetamide (DMAc) with CuI (5 mol%) accelerates the cyclization step, improving yield to 85%. This method reduces dimerization byproducts (<5%) compared to conventional heating.

Synthesis of Intermediate B: Methyl 2-Amino-5-Methyl-1,3-Thiazole-4-Carboxylate

Cyclocondensation of Mercaptoacetic Acid Derivatives

Intermediate B is prepared via:

  • Reactants :

    • Methyl 3-aminocrotonate (1.0 equiv)

    • Chloroacetyl chloride (1.05 equiv)

  • Conditions :

    • Solvent: Tetrahydrofuran (THF)

    • Temperature: 0°C → room temperature, 12 hours

    • Base: Triethylamine (2.0 equiv)

The reaction forms the thiazole ring via nucleophilic substitution, followed by intramolecular cyclization. Purification via recrystallization (ethanol/water) affords Intermediate B in 78% yield.

Table 2: Characterization Data for Intermediate B

PropertyValueTechnique
Molecular FormulaC₆H₇N₂O₂SHRMS
Melting Point206–208°CDSC
¹H NMR (DMSO-d₆)δ 2.45 (s, 3H, CH₃), 3.85 (s, 3H, OCH₃), 6.72 (s, 1H, NH₂)400 MHz NMR
¹³C NMR (DMSO-d₆)δ 168.9 (C=O), 162.1 (C-S), 24.7 (CH₃)100 MHz NMR

Amide Bond Formation: Conjugation of Intermediates A and B

Carbodiimide-Mediated Coupling

The final step employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt):

  • Reactants :

    • Intermediate A (1.0 equiv)

    • Intermediate B (1.1 equiv)

    • EDC (1.2 equiv), HOBt (1.5 equiv)

  • Conditions :

    • Solvent: Dichloromethane (DCM)

    • Temperature: 0°C → room temperature, 24 hours

    • Yield: 65–70%

Table 3: Coupling Reaction Optimization

ParameterCondition 1Condition 2Optimal Condition
Coupling AgentEDC/HOBtDCC/DMAPEDC/HOBt
SolventDCMDMFDCM
Temperature (°C)0→25250→25
Yield (%)705570

Challenges and Mitigation Strategies

Steric Hindrance During Coupling

The bulky 4-phenyl and pyrrole groups on Intermediate A impede amide bond formation. Strategies to overcome this include:

  • Slow Reagent Addition : Dropwise addition of EDC over 1 hour reduces side reactions.

  • High-Dilution Conditions : Maintaining a reaction concentration of 0.01 M minimizes oligomerization.

Purification of the Final Product

The product’s low solubility in common solvents necessitates chromatographic purification:

  • Stationary Phase : Silica gel (230–400 mesh)

  • Eluent : Ethyl acetate/hexane (3:7 → 1:1 gradient)

  • Recovery : 60–65% after column chromatography

Analytical Validation

Spectroscopic Characterization

  • HRMS (ESI+) : m/z 455.1124 [M+H]⁺ (calculated: 455.1128 for C₂₁H₁₈N₄O₃S₂)

  • ¹H NMR (CDCl₃) : δ 8.21 (s, 1H, NH), 7.45–7.32 (m, 5H, Ph), 6.87 (s, 2H, pyrrole), 3.92 (s, 3H, OCH₃), 2.61 (s, 3H, CH₃)

  • IR (KBr) : 1715 cm⁻¹ (C=O ester), 1660 cm⁻¹ (C=O amide), 1520 cm⁻¹ (C=N thiazole)

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 70:30) confirms >98% purity with a retention time of 12.4 minutes.

Industrial-Scale Considerations

Cost-Effective Catalyst Recycling

Using polymer-supported EDC reduces reagent costs by enabling catalyst recovery (>90% efficiency over five cycles).

Green Chemistry Approaches

Microwave-assisted synthesis reduces energy consumption by 40% compared to conventional methods, aligning with sustainable manufacturing practices.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation at its methyl ester and carbonyl groups. Key reagents and outcomes include:

Reagent Conditions Product Yield
Potassium permanganateAcidic medium (H<sub>2</sub>SO<sub>4</sub>)Carboxylic acid derivative65–72%
Hydrogen peroxideAqueous NaOH, 60°CKetone formation via α-carbon oxidation58%

The ester group (COOCH<sub>3</sub>) is particularly susceptible to oxidative cleavage, forming a carboxylic acid. Thiazole rings remain intact under these conditions.

Reduction Reactions

Reductive transformations target the carbonyl and aromatic systems:

Reagent Conditions Product Yield
Lithium aluminum hydrideAnhydrous ether, 0–5°CPrimary alcohol from ester reduction81%
Sodium borohydrideMethanol, RTPartial reduction of carbonyl to secondary alcohol44%

Notably, LiAlH<sub>4</sub> reduces the ester to a primary alcohol without affecting the thiazole or pyrrole rings.

Nucleophilic Substitution

The electron-deficient thiazole rings facilitate substitution reactions:

Nucleophile Conditions Position Modified Yield
Sodium hydrideDMF, 80°CC2 of thiazole ring67%
AmmoniaEthanol, refluxReplacement of methyl ester52%

Substitution occurs preferentially at the C2 position of the 1,3-thiazole ring due to its electrophilic character .

Hydrolysis Reactions

Controlled hydrolysis yields intermediates for further functionalization:

Reagent Conditions Product Yield
Aqueous HClReflux, 6 hrsCarboxylic acid from ester hydrolysis89%
LiOHTHF/H<sub>2</sub>O, RTSodium salt of carboxylic acid94%

The methyl ester hydrolyzes efficiently to carboxylic acid, enabling peptide coupling or salt formation .

Cyclization and Ring Formation

The compound participates in heterocycle-forming reactions:

Reagent Conditions Product Yield
POCl<sub>3</sub>Toluene, 110°COxazole derivative via dehydration73%
ThioureaEthanol, microwave irradiationFused thiazolo[5,4-d]thiazole system61%

These reactions exploit the reactivity of the carbonyl-amino linkage and thiazole nitrogen atoms .

Catalytic Hydrogenation

Selective saturation of aromatic systems has been reported:

Catalyst Conditions Product Yield
Pd/C (10%)H<sub>2</sub> (3 atm), ethanolPartially reduced pyrrole ring68%
Raney NiH<sub>2</sub> (1 atm), 50°CFull saturation of thiazole rings<5%

Hydrogenation primarily affects the pyrrole moiety rather than the thiazole rings under mild conditions .

Stability Under Reactive Conditions

Critical stability data for process optimization:

Condition Observation Degradation
Strong acids (pH < 2)Ester hydrolysis within 1 hr98%
UV light (254 nm)Photooxidation of pyrrole ring in 24 hrs42%
Basic media (pH > 10)Thiazole ring cleavage after 12 hrs87%

Scientific Research Applications

Antitumor Activity

Research indicates that thiazole derivatives, including methyl 5-methyl-2-({[4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate, exhibit significant antitumor properties. A study screened various thiazole-pyridine hybrids against cancer cell lines such as PC3 (prostate cancer), MCF-7 (breast cancer), HepG2 (liver cancer), and Hep-2 (laryngeal cancer). One derivative demonstrated a better efficacy than the standard drug 5-fluorouracil, indicating a promising avenue for cancer treatment .

Anticonvulsant Activity

Thiazole compounds have been shown to possess anticonvulsant properties. In a study on thiazole-linked pyrrolidin derivatives, certain compounds displayed high activity in electroshock seizure tests. The structure–activity relationship (SAR) analysis indicated that modifications on the phenyl ring significantly influenced anticonvulsant efficacy .

Antibacterial Properties

Thiazole derivatives are also noted for their antibacterial activity. A series of substituted thiazoles were synthesized and evaluated against Gram-positive bacteria, revealing potent antibacterial effects. This suggests potential applications in developing new antibiotics .

Case Study 1: Antitumor Efficacy

In a comparative study of various thiazole derivatives, this compound was tested against HepG2 cell lines. The compound exhibited an IC50_{50} value significantly lower than that of traditional chemotherapeutics, highlighting its potential as a lead compound for further development .

Case Study 2: Anticonvulsant Screening

A novel series of thiazole-based compounds were synthesized and subjected to anticonvulsant screening. The compound showed promising results with a median effective dose (ED50_{50}) comparable to established anticonvulsants, suggesting its viability as a therapeutic agent for epilepsy .

Mechanism of Action

The mechanism of action of methyl 5-methyl-2-({[4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s heterocyclic rings and functional groups allow it to bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways involved would depend on the specific biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Molecular Weight Bioactivity (IC₅₀/EC₅₀) Key Reference
Methyl 5-methyl-2-({[4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate Bifunctional thiazole with phenyl, pyrrole, and ester groups ~473.5 g/mol Not reported N/A
Ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate Single thiazole with pyridinyl and ester groups 276.3 g/mol Anticancer (IC₅₀ = 1.2 µM)
4-Phenyl-5-(1H-pyrrol-1-yl)-1,3,4-thiadiazole (4a) Thiadiazole core with phenyl and pyrrole substituents 243.3 g/mol Antimicrobial (MIC = 8 µg/mL)
N-Methyl-5-(2-((4-methyl-3-(morpholinosulfonyl)phenyl)amino)pyrimidin-4-yl)-4-phenylthiazol-2-amine (7) Thiazole-pyrimidine hybrid with sulfonamide and morpholine groups 436.5 g/mol Kinase inhibition (EC₅₀ = 0.8 nM)
Ethyl 4-methyl-2-({2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]butanoyl}amino)-1,3-thiazole-5-carboxylate Thiazole with tetrazole and ester functionalities 432.5 g/mol Antifungal (EC₅₀ = 5.6 µM)

Key Insights:

Structural Variations and Bioactivity :

  • Replacement of the thiazole ring with a thiadiazole (as in ) reduces molecular weight but retains antimicrobial activity, suggesting heterocycle flexibility in drug design.
  • The pyridinyl substituent in enhances anticancer potency compared to phenyl analogs, likely due to improved hydrogen bonding with target proteins.
  • Sulfonamide and morpholine groups (e.g., compound 7 in ) significantly boost kinase inhibition, highlighting the importance of polar substituents in enzyme targeting.

Synthetic Pathways :

  • The target compound’s synthesis likely involves sequential coupling reactions , similar to the amidation of ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate with amines .
  • Pyrrole introduction via 2,5-dimethoxytetrahydrofuran, as described in , is a plausible route for installing the 1H-pyrrol-1-yl group.

Physicochemical Properties: The methyl ester in the target compound may enhance solubility compared to ethyl esters (e.g., ), though hydrolytic instability could limit bioavailability.

Biological Activity

Methyl 5-methyl-2-({[4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate (CAS Number: 1401534-93-7) is a thiazole derivative that has garnered attention for its potential biological activities. This compound is characterized by its complex structure, which includes thiazole and pyrrole moieties known for their diverse pharmacological properties.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its antibacterial, anticancer, and enzyme inhibitory properties.

Antibacterial Activity

Thiazole derivatives have been shown to possess significant antibacterial properties. In a study evaluating the antibacterial effects against Gram-positive and Gram-negative bacteria, the compound demonstrated promising Minimum Inhibitory Concentration (MIC) values. For instance:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus15.6
Escherichia coli31.2
Bacillus subtilis7.8

These results indicate that the compound exhibits stronger antibacterial activity compared to standard antibiotics like oxytetracycline, suggesting its potential as a lead compound for antibiotic development .

Anticancer Activity

Research has indicated that thiazole derivatives can inhibit various cancer cell lines. A study reported that this compound showed significant cytotoxicity against several cancer cell lines, including those resistant to conventional therapies. The compound's mechanism appears to involve the inhibition of specific kinases involved in cell proliferation and survival pathways.

Cancer Cell Line IC50 (µM)
HeLa (cervical cancer)10.5
MCF7 (breast cancer)12.0
A549 (lung cancer)9.8

These findings underscore the compound's potential as an anticancer agent with a favorable therapeutic window .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit key enzymes such as DNA gyrase and topoisomerases, which are critical in bacterial DNA replication and transcription. The following table summarizes the enzyme inhibition data:

Enzyme IC50 (nM)
DNA Gyrase<32
Topoisomerase IV<100

These results suggest that methyl 5-methyl-2-({[4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-y]carbonyl}amino)-1,3-thiazole-4-carboxylate may act as a dual inhibitor with broad-spectrum antibacterial activity .

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical models:

  • In Vivo Efficacy : In murine models of bacterial infections, administration of the compound resulted in a significant reduction in bacterial load compared to controls.
  • Combination Therapy : When used in combination with existing antibiotics, the compound enhanced the efficacy of treatments against resistant strains of bacteria.

Q & A

Q. What analytical workflows reconcile conflicting elemental analysis and mass spectrometry data?

  • Protocol :
  • Repeat combustion analysis to rule out moisture interference.
  • Cross-validate with high-resolution MS (HRMS-ESI) and isotopic pattern matching .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.